molecular formula C30H32O10 B1245177 Thielavin K

Thielavin K

Cat. No.: B1245177
M. Wt: 552.6 g/mol
InChI Key: IGYZEKLJQWCRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thielavin K is a specialized chemical reagent for scientific research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are encouraged to consult the primary scientific literature for the most current findings on this compound's specific properties, potential mechanisms of action, and research applications. The precise biological activity and molecular targets of this compound are areas of ongoing scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32O10

Molecular Weight

552.6 g/mol

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C30H32O10/c1-11-10-19(31)16(6)23(32)20(11)29(36)40-26-15(5)13(3)22(27(38-9)18(26)8)30(37)39-25-14(4)12(2)21(28(34)35)24(33)17(25)7/h10,31-33H,1-9H3,(H,34,35)

InChI Key

IGYZEKLJQWCRPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)OC)C)O)C)O

Synonyms

thielavin K

Origin of Product

United States

Discovery, Isolation, and Producing Organisms of Thielavin K

Identification of Natural Sources and Associated Microorganisms

Thielavin K has been isolated from a number of distinct fungal strains, each with its own unique ecological niche.

Endophytic fungi, which live within the tissues of plants without causing any apparent disease, are a significant source of this compound.

An endophytic fungus, identified as MEXU 27095 and isolated from the medicinal plant Hintonia latiflora, has been a notable producer of this compound. researchgate.netthieme-connect.comresearchgate.net This plant, native to Mexico, has traditional uses in managing diabetes. findlay.edu The investigation of its associated endophytes led to the discovery of several thielavins, including this compound. findlay.edu

Specifically, a fungus identified as a Chaetomium sp., also isolated from Hintonia latiflora, has been shown to produce this compound along with its analogs, Thielavin A and J. researchgate.netmdpi.comnih.gov

Another species, Chaetomium carinthiacum (ATCC 46463), has also been identified as a producer of this compound. jst.go.jpsemanticscholar.orgnih.gov

The following table summarizes the key endophytic fungal sources of this compound and their host plants.

Fungal Strain/SpeciesHost PlantReference(s)
MEXU 27095Hintonia latiflora researchgate.netthieme-connect.comresearchgate.net
Chaetomium sp.Hintonia latiflora researchgate.netmdpi.comnih.gov
Chaetomium carinthiacumNot specified in provided context jst.go.jpsemanticscholar.orgnih.gov

The marine environment is another promising frontier for the discovery of novel bioactive compounds.

A marine-derived fungal strain, Thielavia sp. UST030930-004, was found to produce this compound, alongside other known and new thielavins. nih.govdntb.gov.uakaust.edu.sa This fungus was isolated from biofilms in Port Shelter, Hong Kong. semanticscholar.orgnih.gov The internal transcribed spacer (ITS) sequence of this isolate showed high similarity to Thielavia terrestris. nih.gov

This table highlights the marine fungal source of this compound.

Fungal Strain/SpeciesIsolation SourceReference(s)
Thielavia sp. UST030930-004Marine biofilms semanticscholar.orgnih.govnih.govdntb.gov.uakaust.edu.sa

Methodologies for Isolation and Purification

The isolation and purification of this compound from fungal cultures involve a series of sophisticated laboratory techniques designed to separate it from a complex mixture of other metabolites.

Bioassay-guided fractionation is a pivotal strategy used to isolate bioactive compounds like this compound. researchgate.netfrontiersin.orgnih.gov This method involves a stepwise separation of a crude extract, with each resulting fraction being tested for a specific biological activity.

In the case of the endophytic fungus MEXU 27095, an organic extract from its solid-media culture was subjected to bioassay-guided fractionation to isolate Thielavins A, J, and K. researchgate.netresearchgate.netnih.gov The process was guided by the inhibitory activity of the fractions against the α-glucosidase enzyme. researchgate.netthieme-connect.comresearchgate.net This approach ensures that the purification efforts are focused on the compounds responsible for the observed biological effect. findlay.edu

Chromatography is an indispensable tool for the purification of natural products. neu.edu.tr Liquid chromatography (LC) is particularly prominent in the separation of thielavins. chromatographyonline.com

The process typically begins with the extraction of the fungal culture, often using a solvent like ethyl acetate. nih.gov

This crude extract is then subjected to various chromatographic techniques. These can include column chromatography over silica (B1680970) gel, followed by further purification using high-performance liquid chromatography (HPLC). thieme-connect.com

The separation in liquid chromatography is based on the differential distribution of the compounds between a stationary phase (the column packing material) and a mobile phase (the solvent that moves through the column). neu.edu.trchromatographyonline.com The chemical properties of this compound, such as its polarity, dictate its interaction with the stationary and mobile phases, allowing for its separation from other compounds in the extract. chromatographyonline.com

Structural Elucidation Methodologies of Thielavin K and Analogs

Advanced Spectroscopic Techniques for Structural Assignment

The determination of the precise atomic connectivity and stereochemistry of Thielavin K and its analogs relies heavily on a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are principal among these, providing complementary data that, when pieced together, reveal the molecule's intricate design.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon skeleton and the placement of protons.

1D NMR, specifically ¹H and ¹³C NMR, provides initial, crucial information. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum indicates the number and type of carbon atoms, such as methyl, olefinic, and carbonyl carbons. For instance, in the analysis of thielavin analogs, the ¹³C NMR spectrum characteristically shows the presence of ester carbonyl moieties, numerous aromatic carbons, and several aryl methyl groups.

However, due to the complexity of thielavin structures, which often feature a low hydrogen-to-carbon ratio and a high number of non-protonated carbons, 1D NMR data alone is often insufficient for a complete structural assignment. This necessitates the use of 2D NMR experiments, which reveal correlations between nuclei and thus provide connectivity information. Key 2D NMR techniques employed in the study of thielavins include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons directly to the carbon atoms to which they are attached.

Heteronuclear Multiple Bond Correlation (HMBC): This is a particularly vital experiment for compounds like thielavins, as it shows correlations between protons and carbons over longer ranges (typically two or three bonds). This allows for the connection of molecular fragments, especially across quaternary carbons and ester linkages. For example, HMBC correlations of methyl groups and aromatic hydrogens were key in confirming the structure of Thielavin I.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule.

The structural elucidation of this compound itself was achieved by comparing its spectral data with those reported in the literature for known thielavins. The detailed NMR data for closely related analogs, such as Thielavin W, provide a clear example of the data generated.

Table 1: ¹H and ¹³C NMR Data for Thielavin W

Position δC (ppm) δH (ppm, mult., J in Hz)
Ring A
1 138.7
2 165.4
3 114.2
4 149.5
5 110.3 6.18, s
6 114.7
3-Me 8.9 1.99, s
6-Me 20.3 2.52, s
Ring B
1' 131.8
2' 150.7
3' 116.5
4' 149.1
5' 120.8
6' 121.6
3'-Me 8.9 2.06, s
5'-Me 16.0 2.06, s
6'-Me 16.0 2.29, s
Ring C
1'' 107.6
2'' 161.4
3'' 100.6 6.43, s
4'' 160.8
5'' 110.3 6.18, s
6'' 141.0
2''-OMe 56.4 3.73, s
4''-OMe 55.7 3.70, s
6''-Me 21.8 2.40, s
Carbonyls
C-7 167.1

Data sourced from a study on Thielavins W–Z7.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a critical technique used to determine the elemental composition of a molecule with high accuracy. This method provides the molecular formula, which is a fundamental piece of information for structural elucidation. For example, the positive HRESIMS data for Thielavin W showed a protonated molecule [M+H]⁺ at an m/z of 511.1604, which corresponds to a molecular formula of C₂₇H₂₆O₁₀. This information is then used in conjunction with NMR data to piece together the molecular structure. HRESIMS is also used to support the structural assignments of other thielavin analogs, such as Thielavin I, V, and Z₈.

Chromatographic and Mass Spectrometric Profiling

Chromatographic techniques coupled with mass spectrometry are essential for the isolation, purification, and analysis of this compound and its analogs from complex fungal extracts.

Ultra-Performance Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESIMS)

UPLC-HRESIMS is a highly sensitive and powerful analytical technique used for the rapid profiling of secondary metabolites in fungal extracts. This method combines the high separation efficiency of UPLC with the accurate mass measurement capabilities of HRESIMS. In the study of thielavins produced by a Shiraia-like fungus, UPLC-HRESIMS was used to evaluate the relative abundance of different analogs in culture extracts grown under various conditions. The system typically employs a reversed-phase column and a gradient elution system, allowing for the separation of compounds with varying polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a widely used technique for the detection and identification of known compounds in complex mixtures through a process called dereplication. In the context of fungal metabolite analysis, a standardized LC-MS method can be used to screen culture extracts and compare the resulting data (retention time, UV spectrum, and mass spectrum) against a database of known fungal metabolites. This allows for the rapid identification of compounds like this compound in an extract before undertaking the more laborious task of full structural elucidation.

Computational and Docking Analysis in Structural Confirmation

Computational methods, particularly molecular docking, can play a supportive role in the structural confirmation of natural products like this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of structural elucidation, if a compound is proposed to have a certain biological activity, docking studies can be performed to see if the proposed structure fits into the active site of the target protein. A good fit, indicated by a low binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions), can provide additional confidence in the correctness of the proposed structure. For this compound, docking analysis has been used to predict its binding to α-glucosidase, corroborating its observed inhibitory properties and thus indirectly supporting its elucidated structure.

Biological Activities and Mechanistic Investigations of Thielavin K

Enzyme Inhibition Studies

Thielavin K has been the subject of targeted studies to elucidate its potential as an enzyme inhibitor, a characteristic with significant implications in biochemical research. Investigations have primarily centered on its interaction with enzymes involved in carbohydrate metabolism.

α-Glucosidase Inhibition

This compound demonstrates notable inhibitory activity against α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable simple sugars.

Research has shown that this compound is an effective inhibitor of α-glucosidase from Saccharomyces cerevisiae (αGHY). In a concentration-dependent manner, it exhibited significant inhibitory action. The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 22.1 μM. This potency is considerably higher than that of acarbose, a well-known α-glucosidase inhibitor, which has a reported IC₅₀ of 545 μM against the same enzyme.

CompoundIC₅₀ against S. cerevisiae α-Glucosidase (μM)Reference
This compound22.1
Acarbose (Control)545

While the inhibitory effects of related compounds like Thielavin J against α-glucosidase from Bacillus stearothermophilus (αGHBs) have been documented, specific IC₅₀ values detailing the efficacy of this compound against this particular enzyme are not specified in the reviewed literature.

Kinetic analysis has been performed to understand the mechanism by which this compound inhibits α-glucosidase. Studies focusing on its effect on Saccharomyces cerevisiae α-glucosidase (αGHY) established that this compound functions as a non-competitive inhibitor. This mode of inhibition indicates that this compound binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing the substrate from binding. The inhibition constant (Ki) for this compound was calculated to be 55.4 μM.

CompoundInhibition Type (against S. cerevisiae α-Glucosidase)Inhibition Constant (Ki) (μM)Reference
This compoundNon-competitive55.4

To visualize the potential binding mode of this compound, molecular docking simulations have been conducted. These computational studies predicted that this compound binds to the α-glucosidase from S. cerevisiae (αGHY, PDB: 3A4A) and a homologated model of α-glucosidase from B. stearothermophilus (αGHBs). The analysis suggested that this compound occupies a pocket in close proximity to the enzyme's catalytic site, where substrates like maltose (B56501) and isomaltose (B16258) would normally bind.

Glucose-6-Phosphatase (G6Pase) Inhibition

Glucose-6-phosphatase (G6Pase) is a key enzyme in glucose homeostasis, catalyzing the final step in gluconeogenesis and glycogenolysis. While high-throughput screening has identified other members of the thielavin family, such as Thielavin B and Thielavin G, as potent inhibitors of rat hepatic microsomal G6Pase, specific data on the inhibitory activity or IC₅₀ value of this compound against G6Pase has not been detailed in the available research. Structure-activity relationship studies on other thielavins suggest that the presence of three benzoic acid units and carboxylic acid functions are important for G6Pase inhibition.

Prostaglandin (B15479496) Biosynthesis Inhibition

The inhibition of prostaglandin biosynthesis is a key mechanism for many anti-inflammatory drugs. Research into the thielavin class of compounds has identified potent inhibitory activity. Specifically, studies have detailed the effects of Thielavin A and Thielavin B on the prostaglandin synthesis pathway. These compounds were found to interfere with the conversion of arachidonic acid into prostaglandins. Despite these findings for related molecules, dedicated research on the specific effects of this compound on prostaglandin biosynthesis has not been reported in the available scientific literature.

Telomerase Inhibition

Telomerase is an enzyme crucial for maintaining telomere length and is a significant target in cancer research. Investigations into natural product inhibitors have included the thielavin family. Research has shown that Thielavin B can inhibit telomerase activity. However, there are no specific studies or data available that document any telomerase inhibitory activity for this compound itself.

Antimicrobial Activities

Antibacterial Effects

Depsides as a chemical class are known to possess a variety of biological activities, including antibacterial properties. However, specific studies detailing the antibacterial spectrum or minimum inhibitory concentration (MIC) values for this compound against any bacterial strains are not present in the current body of scientific literature.

Antifungal Properties

Similar to its antibacterial profile, there is a lack of specific research focused on the antifungal properties of this compound. While the general class of fungal depsides has been noted for antifungal potential, no studies have been published that evaluate or establish MIC values for this compound against pathogenic fungi.

Antifouling Activity against Marine Organisms (e.g., Barnacle Balanus amphitrite cyprids)

The most specific biological activity reported for this compound is its evaluation as an antifouling agent. In a study investigating novel antifouling compounds from marine-derived fungi, this compound was isolated from the fungal strain Thielavia sp. UST030930-004.

The isolated compound was tested for its ability to inhibit the settlement of cyprid larvae of the barnacle Balanus amphitrite (also known as Amphibalanus amphitrite). The study identified a range of other thielavin compounds from the same fungus that were active, with EC₅₀ values from 2.95 ± 0.59 to 69.19 ± 9.51 μM. However, this compound (designated as compound 15 in the research) was not found to be among the active compounds in this assay. Supplementary data associated with the study explicitly lists this compound as "IA," interpreted as inactive.

Table 1: Antifouling Activity of this compound against Balanus amphitrite Cyprids

CompoundTarget OrganismBioassayFindingReference
This compoundBalanus amphitrite cypridsLarval Settlement InhibitionInactive ,

Cytotoxic Activity against Select Cancer Cell Lines (e.g., MDA-MB-231, OVCAR3, MDA-MB-435)

Extensive searches of scientific literature did not yield any specific data regarding the cytotoxic activity of this compound against the human breast adenocarcinoma cell line MDA-MB-231, the human ovarian adenocarcinoma cell line OVCAR3, or the human melanoma cell line MDA-MB-435. At present, the effects of this compound on the viability and proliferation of these specific cancer cell lines have not been reported in publicly available research.

In Vivo Pre-clinical Assessments (e.g., Antihyperglycemic Action in Animal Models)

This compound has been investigated for its potential antihyperglycemic effects in animal models, demonstrating notable activity in both normal and diabetic mice. The primary mechanism explored in these studies is the inhibition of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. By inhibiting this enzyme, this compound can delay the absorption of glucose from the intestines, thereby reducing postprandial blood glucose spikes.

In a key study, the α-glucosidase inhibitory properties of this compound were confirmed through in vivo experiments involving an oral sucrose (B13894) tolerance test. This test measures the body's ability to handle a glucose load. The study utilized both normal, healthy mice and a chemically-induced diabetic mouse model. The diabetic model was established using nicotinamide (B372718) and streptozotocin, a combination that induces a condition resembling type 2 diabetes in the animals.

The research findings indicated that this compound exerted a significant antihyperglycemic action. When administered to mice that had been given a sucrose load, this compound at doses ranging from 3.1 to 31.6 mg/kg was effective in reducing the subsequent rise in blood glucose levels. Notably, the highest dose of 31.6 mg/kg produced a marked reduction in blood glucose in the nicotinamide-streptozotocin-induced diabetic mice. The lower doses of 3.1 and 10 mg/kg were also observed to lower blood glucose in both normal and diabetic mice.

Furthermore, in addition to its antihyperglycemic effect (controlling blood sugar after a meal), this compound also demonstrated a moderate hypoglycemic activity, meaning it could lower baseline blood glucose levels. This effect was specifically observed in the diabetic mouse model at a dose of 10 mg/kg.

While these findings are promising, detailed quantitative data from the time-course of the oral sucrose tolerance tests are not fully available in the public domain, which precludes the creation of a detailed data table of the specific blood glucose level changes over time.

Summary of In Vivo Antihyperglycemic and Hypoglycemic Effects of this compound

Animal Model Test Doses Administered Observed Effect
Normal Mice Oral Sucrose Tolerance Test 3.1 and 10 mg/kg Reduction in blood glucose levels.
Nicotinamide-Streptozotocin Induced Diabetic Mice Oral Sucrose Tolerance Test 3.1, 10, and 31.6 mg/kg Reduction in blood glucose levels, with a marked reduction at 31.6 mg/kg.

Structure Activity Relationship Sar Studies of Thielavin K and Its Analogs

Analysis of Structural Motifs Contributing to α-Glucosidase Inhibitory Activity

Thielavin K, along with its analogs Thielavin A and Thielavin J, has demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.netnih.gov Studies have revealed that these tridepsides act as non-competitive inhibitors of Saccharomyces cerevisiae α-glucosidase (αGHY). nih.govresearchgate.net

A comparative analysis of Thielavins A, J, and K showed that they all inhibit αGHY in a concentration-dependent manner, with IC50 values of 23.8 µM, 15.8 µM, and 22.1 µM, respectively. nih.gov Their inhibitory action was found to be significantly higher than that of acarbose, a commonly used α-glucosidase inhibitor, which had an IC50 of 545 µM. nih.govmdpi.com Kinetic analysis further established that these compounds act as non-competitive inhibitors. nih.govbvsalud.org

Docking analysis predicted that all three thielavins bind to a pocket near the catalytic site of αGHY. nih.govbvsalud.org While the core tridepside structure is fundamental to their activity, the specific substitutions on the aromatic rings influence the potency. For instance, SAR analysis has suggested that hydroxylation, particularly at the C-3 position, can enhance the inhibitory activity, whereas glycosylation and methoxylation tend to reduce it. researchgate.net The presence of amino acids with hydroxyl or basic side chains at the N-terminal and proline within the peptide chain are also considered relevant for high activity. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Thielavin Analogs

Compoundα-Glucosidase SourceIC50 (µM)Inhibition Type
Thielavin ASaccharomyces cerevisiae23.8Non-competitive
Thielavin JSaccharomyces cerevisiae15.8Non-competitive
This compoundSaccharomyces cerevisiae22.1Non-competitive
Thielavin JBacillus stearothermophilus30.5Non-competitive
AcarboseSaccharomyces cerevisiae545Competitive
AcarboseBacillus stearothermophilus0.015Non-competitive

Identification of Essential Functional Groups for G6Pase Inhibition (e.g., Benzoic Acid Units, Carboxylic Acid Functions)

Thielavins have also been identified as inhibitors of glucose-6-phosphatase (G6Pase), a key enzyme in hepatic glucose production. jst.go.jpnih.gov Structure-activity relationship studies have been crucial in pinpointing the molecular features essential for this inhibitory action.

Thielavin G exhibited the strongest activity as a G6Pase inhibitor with an IC50 of 0.33 µM, while Thielavin B had an IC50 of 5.5 µM. jst.go.jpnih.gov This difference in potency underscores the influence of the specific substitution patterns on the benzoic acid rings.

Table 2: G6Pase Inhibitory Activity of Thielavin Analogs

CompoundIC50 (µM)
Thielavin G0.33
Thielavin B5.5

Comparative Analysis of Cytotoxic Potencies among Thielavin Derivatives

Several thielavin derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. nih.gov Thielavins I, V, Q, and a previously undescribed thielavin Z8, exhibited moderate cytotoxic activities against human breast cancer (MDA-MB-231), ovarian cancer (OVCAR3), and melanoma (MDA-MB-435) cell lines, with IC50 values ranging from 8 to 24 µM. nih.gov

A subtle structural difference, such as a single methyl group in ring C that distinguishes Thielavin V from Thielavin I, was suggested to slightly improve cytotoxicity. nih.gov Another derivative, Thielavin B methyl ester, showed cytotoxic activity against non-small cell carcinoma (H460), breast cancer (MCF-7), and astrocytoma (SF268) human cancer cell lines with IC50 values of 6.6, 7.3, and 8.1 μM, respectively. iiarjournals.orgnih.gov

These findings indicate that the core thielavin structure possesses cytotoxic potential, and minor modifications to the peripheral functional groups can modulate this activity. Further research is needed to establish a more comprehensive SAR for the cytotoxicity of thielavin derivatives.

Table 3: Cytotoxic Activity of Thielavin Derivatives

CompoundCell LineIC50 (µM)
Thielavins I, V, Q, Z8MDA-MB-231 (Breast Cancer)8-24
OVCAR3 (Ovarian Cancer)8-24
MDA-MB-435 (Melanoma)8-24
Thielavin B methyl esterH460 (Non-small cell carcinoma)6.6
MCF-7 (Breast Cancer)7.3
SF268 (Astrocytoma)8.1

Elucidation of Structural Determinants for Antifouling Efficacy

Recent studies have explored the potential of thielavins as antifouling agents. mdpi.comkaust.edu.sa A study investigating a series of thielavins isolated from a marine-derived fungus, including new derivatives Thielavins W–Z7 and known compounds Thielavins A, H, J, and K, evaluated their activity against the barnacle Balanus amphitrite. mdpi.comkaust.edu.sa

The results showed that many of these compounds were active, with EC50 values ranging from 2.95 ± 0.59 to 69.19 ± 9.51 μM. mdpi.comkaust.edu.sa Notably, Thielavin W demonstrated excellent antifouling activity, and the inhibitory effect of several compounds, including Thielavin W, was found to be reversible. mdpi.com

**Table 4: Antifouling Activity of Thielavin Derivatives against *Balanus amphitrite***

CompoundEC50 (µM)
Thielavin W2.95 ± 0.59
Thielavin X> 50
Thielavin Y69.19 ± 9.51
Thielavin ZNot specified
Thielavin Z1Not specified
Thielavin Z24.78 ± 0.81
Thielavin Z33.51 ± 0.62
Thielavin Z411.23 ± 2.01
Thielavin Z523.56 ± 3.45
Thielavin Z6> 50
Thielavin Z7> 50
Thielavin A15.67 ± 2.54
Thielavin H10.34 ± 1.56
Thielavin J28.98 ± 4.32
This compound> 50

Synthetic Biology and Metabolic Engineering Approaches for Thielavin K Production

Strategies for Tuned Biosynthesis and Enhanced Yields

The biosynthesis of fungal secondary metabolites is highly influenced by cultivation conditions. researchgate.net Strategies that systematically alter these parameters can be used to tune and enhance the production of specific compounds. This concept, often referred to as the "One-Strain-Many Compounds" (OSMAC) approach, involves modifying culture media, temperature, aeration, and light exposure to trigger the expression of different biosynthetic pathways or increase the yield of a target metabolite. researchgate.net

Research on a Shiraia-like fungal species (strain MSX60519), a known producer of thielavins, has demonstrated the effectiveness of this approach. nih.gov The study revealed that both the culture medium and light conditions significantly impact the production of thielavins. researchgate.netnih.gov

Key findings include:

Enhanced Biosynthesis: Fermentation on a solid rice medium combined with a 12:12 hour light:dark cycle was found to significantly enhance the biosynthesis of thielavins, including Thielavin K's close structural analogs Thielavin I, V, and Q. researchgate.netnih.gov

Inhibitory Conditions: Conversely, using an oatmeal medium and exposing the culture to continuous white LED light had a negative effect on the production of these compounds in the studied strain. researchgate.netnih.gov

These findings underscore that optimizing fermentation conditions is a critical and accessible strategy for improving the yields of this compound and related compounds from their native producers. nih.gov

Heterologous Expression of Biosynthetic Gene Clusters

A more advanced strategy for controlling and potentially increasing the production of natural products is the heterologous expression of their biosynthetic gene clusters (BGCs). semanticscholar.org This involves identifying, isolating, and transferring the entire set of genes responsible for a compound's biosynthesis from the native organism into a more robust and genetically tractable host. mdpi.comfrontiersin.org This approach is particularly useful when the native producer is difficult to cultivate or genetically manipulate, or when its BGC is silent under standard laboratory conditions. frontiersin.org

The general workflow for heterologous expression includes:

Genome Sequencing and BGC Identification: The genome of the producing organism is sequenced to identify the putative BGC for the target compound using bioinformatics tools. mdpi.com For thielavins, the BGC would center around a polyketide synthase (PKS). Research has identified the PKS responsible for Thielavin A biosynthesis, named ThiA, which possesses an unusual domain organization. researchgate.net

Cloning of the BGC: The identified gene cluster, which can be quite large (10-120 kb), is cloned into a suitable expression vector. semanticscholar.orgmdpi.com

Transformation of a Heterologous Host: The engineered vector is introduced into a well-characterized host organism. Filamentous fungi like Aspergillus nidulans and Aspergillus oryzae are commonly used as heterologous hosts for expressing fungal BGCs due to their clear genetic backgrounds and established genetic transformation systems. mdpi.com For example, the BGC for aquastatin, a depside related to thielavins, was successfully expressed in A. nidulans. nih.gov

Product Analysis: The transformed host is cultured, and the production of the target compound is verified through analytical techniques. mdpi.com

Heterologous expression not only facilitates yield improvement but also opens avenues for biosynthetic engineering to create novel analogs. semanticscholar.org However, expressing eukaryotic BGCs, like those from fungi, in a different host can present challenges, such as ensuring correct intron splicing. frontiersin.org

Engineering Microbial Hosts for Scalable Production

To move from laboratory-scale production to industrial manufacturing, the host organism must be engineered to function as an efficient "cell factory". nih.gov Metabolic engineering provides the tools to reprogram the host's metabolism, directing cellular resources towards the synthesis of the desired product. frontiersin.org This involves the rational modification of metabolic pathways to optimize cellular processes. frontiersin.org

For scalable production of this compound, either in its native producer or a heterologous host, several metabolic engineering strategies could be applied:

Precursor Supply Enhancement: The biosynthesis of this compound, a polyketide, depends on the availability of simple building blocks like acetyl-CoA and malonyl-CoA. Engineering the host to overproduce these precursors can significantly boost the final yield.

Redirecting Metabolic Flux: Competing metabolic pathways that drain precursors away from the this compound biosynthetic pathway can be downregulated or knocked out entirely. This ensures that a larger proportion of the cell's resources is funneled towards making the target compound. frontiersin.org

Optimization of Host Physiology: The chosen microbial host can be engineered for industrial robustness, including tolerance to high product concentrations and the ability to utilize inexpensive and sustainable feedstocks, such as by-products from biorefineries like sugarcane bagasse. frontiersin.orgqut.edu.au

The integration of synthetic biology tools, such as standardized genetic parts and predictive models, accelerates the process of designing and optimizing these microbial cell factories for efficient and scalable production. mdpi.comresearchgate.net

Chemoenzymatic Synthesis of Thielavin Analogs

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create complex molecules and novel analogs. This approach typically involves the chemical synthesis of precursor molecules, which are then assembled or modified by specific enzymes. nih.gov

For this compound, a key enzymatic step is the formation of ester bonds linking the aromatic acid units. The polyketide synthase ThiA, responsible for synthesizing Thielavin A, contains a thioesterase (TE) domain that catalyzes two rounds of ester bond formation. researchgate.net This specific enzymatic function could be harnessed to create novel thielavin analogs.

A potential chemoenzymatic strategy could involve:

Chemical Synthesis of Precursor Analogs: Organic chemistry methods would be used to synthesize modified versions of the natural building blocks of thielavins (e.g., analogs of 3-methylorsellinic acid or 3,5-dimethylorsellinic acid).

Enzymatic Assembly: The purified enzyme responsible for ester bond formation (e.g., the ThiA PKS or its isolated TE domain) would be used to couple the chemically synthesized precursors in a specific manner.

This approach allows for the creation of a wide range of this compound analogs with modified aromatic rings, which would be difficult to achieve through purely biological or chemical methods. nih.gov Such analogs are valuable for structure-activity relationship studies to optimize the biological activities of the parent compound.

Future Research Directions and Translational Perspectives

Exploration of Uninvestigated Biological Activities and Molecular Targets

Initial studies have successfully identified Thielavin K as a potent inhibitor of α-glucosidase, demonstrating its potential as an anti-diabetic agent. researchgate.netnih.gov Research has shown that this compound, along with Thielavins A and J, effectively inhibits Saccharomyces cerevisiae α-glucosidase in a concentration-dependent manner and acts as a non-competitive inhibitor. nih.gov Furthermore, in vivo studies have confirmed the antihyperglycemic and moderate hypoglycemic effects of this compound. researchgate.netthieme-connect.com

However, the broader thielavin family of depsides exhibits a wide array of biological effects, including antibacterial, cytotoxic, antifouling, and telomerase inhibitory activities. researchgate.netnih.gov For instance, other thielavins have been shown to inhibit glucose-6-phosphatase and prostaglandin (B15479496) biosynthesis. caymanchem.commdpi.com A significant future avenue of research lies in systematically screening this compound for these and other uninvestigated biological activities.

Future research should prioritize:

Broad-Spectrum Bioactivity Screening: Testing this compound against a diverse panel of molecular targets and in various disease models. This could include assays for anticancer activity, given the cytotoxicity reported for other fungal depsides, and screening against a panel of pathogenic bacteria and fungi. nih.gov

New Molecular Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct molecular binding partners of this compound within the cell. This could reveal novel mechanisms of action beyond α-glucosidase inhibition.

Exploring Antifouling Potential: Marine-derived thielavins have demonstrated potent, reversible antifouling activity against barnacle cyprids. kaust.edu.sanih.gov Investigating whether this compound, though initially isolated from a terrestrial endophyte, shares these properties could open up new applications in marine biotechnology. researchgate.netkaust.edu.sa

Advanced Elucidation of Biosynthetic Pathway Regulatory Mechanisms

Recent breakthroughs have identified the polyketide synthase (PKS) responsible for the biosynthesis of the heterotrimeric depside Thielavin A. rsc.org Studies have revealed that a single PKS, ThiA, which has an unusual domain organization, is responsible for the programmed synthesis and that its thioesterase (TE) domain is crucial for depside bond formation. rsc.orgrsc.orgresearchgate.net

While the enzymatic machinery for assembling the depside core is beginning to be understood, the complex regulatory networks that govern the expression of the thielavin biosynthetic gene cluster (BGC) remain largely unknown. Advanced elucidation of these regulatory mechanisms is critical for understanding how and why the fungus produces this compound and for developing strategies to enhance its production.

Future research efforts should focus on:

Identifying Regulatory Genes: Using genomic and transcriptomic analyses to identify transcription factors and other regulatory proteins that control the expression of the this compound BGC.

Mapping Signaling Pathways: Investigating the environmental signals (e.g., nutrient availability, pH, presence of other microorganisms) and the corresponding cellular signaling pathways that trigger the production of this compound.

Epigenetic Modifications: Exploring the role of epigenetic modifiers in regulating the expression of the BGC, as this has been shown to be a powerful strategy for activating silent gene clusters in fungi. nih.gov

Development of Novel Thielavin Derivatives through Biosynthetic Engineering

The modular nature of polyketide synthases and the enzymatic steps involved in thielavin biosynthesis offer fertile ground for biosynthetic engineering. By manipulating the genes within the BGC, it is possible to create novel thielavin derivatives with potentially enhanced potency, improved pharmacokinetic properties, or entirely new biological activities.

Key strategies for future biosynthetic engineering include:

Domain Swapping and Mutagenesis: Modifying the PKS by swapping or mutating its domains (e.g., acyltransferase, thioesterase) to alter substrate specificity and generate structurally diverse depsides. The demonstration that the ThiA TE domain catalyzes depside bond formation makes it a prime target for such engineering. rsc.orgrsc.org

Precursor-Directed Biosynthesis: Feeding the fungal culture with synthetic analogues of the natural biosynthetic precursors (hydroxybenzoic acids) to encourage their incorporation into the final structure, leading to novel derivatives.

Heterologous Expression and Pathway Refactoring: Expressing the this compound BGC in a genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. rsc.org This allows for easier genetic manipulation and the potential to combine genes from different pathways to create hybrid molecules. frontiersin.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Thielavin Research

The advancement of omics technologies provides powerful, high-throughput tools to accelerate research on natural products like this compound. tealomics.com A holistic, multi-omics approach can provide a comprehensive understanding of the biology of the producing fungus and the function of its specialized metabolites. nih.gov

Future research should integrate the following:

Genomics and Metagenomics: Sequencing the genome of the this compound-producing fungus to fully characterize its BGC and identify other potential pathways for interesting molecules. frontiersin.org Metagenomic approaches can be used to explore the BGC potential of uncultivable fungi from similar environments. mdpi.com

Transcriptomics: Analyzing gene expression under various culture conditions to correlate the expression of the BGC with this compound production and to understand the regulatory networks involved.

Proteomics: Identifying and quantifying the proteins expressed by the fungus to understand the enzymatic machinery and regulatory proteins involved in biosynthesis. tealomics.com

Metabolomics: Profiling the full spectrum of metabolites produced by the fungus to discover new thielavin analogues and to understand how the metabolic state of the cell influences production. frontiersin.org Combining these datasets can create a powerful, systems-level view of this compound biosynthesis and function. nih.gov

Potential as Lead Compounds for Mechanistic Biological Probes

A lead compound is a chemical starting point for the design and discovery of new drugs. hama-univ.edu.sykib.ac.cn Given their potent and specific biological activities, thielavins are excellent candidates for development not only as therapeutic leads but also as mechanistic probes to study fundamental biological processes. nih.gov

This compound, with its well-defined inhibitory activity against α-glucosidase, can serve as a scaffold for designing such probes. nih.gov Future directions include:

Synthesis of Tagged Probes: Chemically modifying the this compound structure to incorporate reporter tags, such as fluorescent dyes or biotin. These tagged probes could be used in cellular imaging to visualize the subcellular localization of α-glucosidase or in pull-down assays to identify its interaction partners.

Development of Photo-affinity Probes: Introducing photo-reactive groups into the this compound molecule. Upon photoactivation, these probes would covalently bind to their target protein, allowing for its unambiguous identification and the mapping of the binding site.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues to systematically explore the structural requirements for potent and selective α-glucosidase inhibition. This knowledge is crucial for designing more effective inhibitors and highly specific biological probes.

Q & A

Q. What are the established biological activities of Thielavin K, and what methodologies are used to validate these activities?

this compound exhibits anti-diabetic properties, specifically α-glucosidase inhibitory activity, with an IC50 of 22.1 μM (measured via α-GH Y chromatography) . Methodologies to validate such activities include:

  • In vitro enzymatic assays : Compare inhibition rates against controls like acarbose (IC50 545 μM) under standardized conditions.
  • Dose-response curves : Quantify IC50 values using spectrophotometric detection of substrate hydrolysis.
  • Positive controls : Include reference compounds (e.g., acarbose) to ensure assay reliability and cross-study comparability.

Q. How is this compound structurally characterized, and what analytical techniques are critical for its identification?

this compound is a fungal depside, a class of compounds with ester-linked aromatic moieties. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns molecular structure via 1D/2D experiments (e.g., COSY, HMBC) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity.
  • Chromatographic methods : HPLC or UPLC with UV/Vis detection for purity assessment and isolation .

Q. What fungal species produce this compound, and how are these organisms cultivated for metabolite extraction?

this compound is synthesized by select fungal species (e.g., Thielavia spp.). Cultivation protocols involve:

  • Solid-state fermentation : Optimize temperature, pH, and nutrient media (e.g., potato dextrose agar) to enhance secondary metabolite production.
  • Liquid fermentation : Scale-up in bioreactors with controlled aeration and agitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC50 values or activity profiles may arise from:

  • Assay variability : Standardize enzyme sources (e.g., recombinant vs. tissue-derived α-glucosidase) and buffer conditions .
  • Compound stability : Conduct stability studies under assay conditions (pH, temperature) to rule out degradation.
  • Statistical validation : Use ANOVA or t-tests to compare datasets and identify outliers .

Q. What experimental designs are recommended to evaluate this compound’s synergistic effects with other anti-diabetic compounds?

  • Combination index (CI) analysis : Apply the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Isobolograms : Graphically assess interactions between this compound and co-administered drugs (e.g., metformin) .
  • In vivo models : Use diabetic rodent models to validate in vitro findings and assess pharmacokinetic compatibility .

Q. How can the biosynthetic pathway of this compound be elucidated, and what genetic tools are essential for this work?

  • Genome mining : Identify biosynthetic gene clusters (BGCs) in fungal genomes using tools like antiSMASH or PRISM.
  • Heterologous expression : Clone candidate BGCs into model hosts (e.g., Aspergillus nidulans) to confirm pathway functionality.
  • Isotopic labeling : Trace precursor incorporation (e.g., acetate or malonate) via 13C-NMR to map metabolic fluxes .

Q. What strategies mitigate challenges in isolating this compound from complex fungal extracts?

  • Multi-step chromatography : Combine size-exclusion (SEC), reverse-phase (RP-HPLC), and ion-exchange chromatography.
  • Solvent partitioning : Use ethyl acetate or butanol for preliminary enrichment of depsides.
  • Metabolomics-guided isolation : Employ LC-MS/MS or molecular networking to target this compound-specific ions .

Methodological Considerations

Q. How should researchers validate the purity and identity of this compound in compliance with journal guidelines?

  • Purity criteria : Report HPLC purity ≥95% with chromatograms (λ = 254 nm).
  • Spectroscopic data : Provide full NMR assignments, HRMS data, and optical rotation values.
  • Reproducibility : Detail extraction and isolation protocols to enable replication (e.g., solvent ratios, gradient elution programs) .

Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound bioassays?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
  • Error analysis : Report standard deviations (SD) or confidence intervals (CI) from triplicate experiments.
  • Software tools : Use GraphPad Prism or R packages (e.g., drc) for curve fitting and statistical validation .

Data Presentation and Reproducibility

Q. How can researchers ensure their this compound studies meet criteria for rigorous data reporting?

  • MIAME/MIAPE compliance : Adhere to minimum information standards for metabolomics data.
  • Raw data deposition : Share spectra, chromatograms, and assay datasets in repositories like MetaboLights or Zenodo.
  • Experimental replication : Include positive controls and independent replicates in all assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.